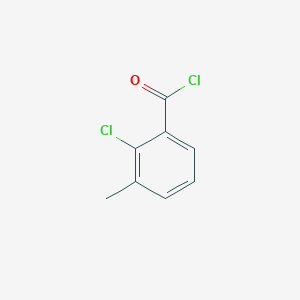

2-Chloro-3-methylbenzoyl chloride

描述

Contextualization within Substituted Benzoyl Chlorides

2-Chloro-3-methylbenzoyl chloride belongs to the class of organic compounds known as substituted benzoyl chlorides. Benzoyl chloride, the parent compound, consists of a benzene (B151609) ring attached to an acyl chloride group (-COCl). wikipedia.org Substituted benzoyl chlorides are derivatives of this structure where one or more hydrogen atoms on the benzene ring are replaced by other functional groups. wikipedia.org

These compounds are considered activated derivatives of their corresponding benzoic acids and are characterized by the high reactivity of the acyl chloride group. google.com The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of their utility in organic synthesis, allowing for the formation of esters, amides, and ketones through reactions with alcohols, amines, and aromatic compounds (via Friedel-Crafts acylation), respectively. wikipedia.orgpearson.com

The specific substituents on the aromatic ring, in this case, a chlorine atom at the 2-position and a methyl group at the 3-position, modulate the reactivity of the acyl chloride group and influence the properties of the resulting derivative compounds. The presence and position of these substituents are critical for directing the synthesis towards specific molecular targets. Substituted benzoyl chlorides are foundational reagents in the production of a vast array of commercial products, including pharmaceuticals, agrochemicals, dyes, and high-performance polymers. google.comgunjalindustries.com

Significance as a Key Synthetic Intermediate in Organic Chemistry

The primary significance of this compound lies in its role as a key synthetic intermediate. Its reactive nature makes it an essential building block for constructing more elaborate molecular architectures. The acyl chloride functional group provides a reliable handle for introducing the 2-chloro-3-methylbenzoyl moiety into a target molecule.

A notable application highlighting its importance is in the agrochemical industry. The corresponding carboxylic acid, 2-chloro-3-methylbenzoic acid, is a crucial intermediate in the synthesis of chlorantraniliprole, a new generation of insecticide. patsnap.com The conversion between a benzoic acid and its corresponding benzoyl chloride is a fundamental transformation in organic chemistry, often accomplished using reagents like thionyl chloride or oxalyl chloride. nih.gov This relationship underscores the role of this compound as a direct precursor or a closely related derivative in the manufacturing pathway of such high-value products.

Furthermore, the broader class of chlorobenzoic acid compounds and their derivatives are widely utilized in the synthesis of pharmaceuticals, including various folic acid analogs and anticancer drugs. patsnap.com The strategic placement of the chloro and methyl groups on the benzene ring is often designed to achieve a specific biological activity or to facilitate subsequent synthetic transformations. Therefore, this compound is not just a reactive chemical but a specifically designed tool for the precise construction of complex and functional molecules in academic and industrial research laboratories. bromchemlaboratories.innih.gov

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUCTBPASNZPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598428 | |

| Record name | 2-Chloro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-56-1 | |

| Record name | 2-Chloro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Methylbenzoyl Chloride

Strategies Involving Carboxylic Acid Precursors

The most direct and commonly employed methods for the synthesis of 2-Chloro-3-methylbenzoyl chloride involve the use of 2-Chloro-3-methylbenzoic acid as the starting material. These methods focus on the conversion of the carboxylic acid group into an acyl chloride.

Acyl Chlorination of 2-Chloro-3-methylbenzoic Acid using Thionyl Chloride (SOCl₂)

The reaction of 2-Chloro-3-methylbenzoic acid with thionyl chloride (SOCl₂) is a widely used and effective method for the preparation of this compound. masterorganicchemistry.comrsc.org This process involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. prepchem.com The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to yield the desired acyl chloride, along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com The volatile nature of these byproducts simplifies the purification process, as they can be easily removed from the reaction mixture. rsc.org

A typical procedure involves refluxing 2-Chloro-3-methylbenzoic acid with thionyl chloride for a period of time, followed by the removal of excess thionyl chloride by distillation, often under reduced pressure. prepchem.comprepchem.com The purity of the resulting this compound can be assessed using various analytical techniques.

Acyl Chlorination of 2-Chloro-3-methylbenzoic Acid using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride (PCl₅) is another effective reagent for the conversion of 2-Chloro-3-methylbenzoic acid to its corresponding acyl chloride. masterorganicchemistry.com The reaction involves treating the carboxylic acid with PCl₅, which results in the formation of this compound, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl). quora.comdoubtnut.com

This method is a robust alternative to using thionyl chloride. The reaction is typically carried out by heating the reactants, and the progress can be monitored to ensure complete conversion. google.comchemicalbook.com

Considerations for Reaction Conditions and Solvent Selection

The efficiency and yield of the acyl chlorination reactions are influenced by several factors, including temperature, reaction time, and the choice of solvent. While these reactions can often be performed neat, using an inert solvent can sometimes be advantageous. Solvents such as toluene (B28343) may be employed in the reaction with thionyl chloride. chemicalbook.com The reaction temperature is a critical parameter; for instance, reactions with PCl₅ can be conducted at temperatures ranging from 50° to 200°C. google.com Higher temperatures generally lead to faster reaction rates. google.com The molar ratio of the reactants is also important; for example, in the chlorination of 2-chlorobenzaldehyde (B119727) using chlorine and a catalytic amount of PCl₅, a specific aldehyde to PCl₅ ratio is maintained. google.com

Table 1: Comparison of Acyl Chlorination Reagents

| Reagent | Byproducts | Typical Conditions | Advantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Reflux, often neat or in an inert solvent like toluene | Gaseous byproducts are easily removed |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Heating, can be performed neat | Effective for a wide range of carboxylic acids |

Synthesis from Aromatic Derivatives via Functional Group Transformations

Alternative synthetic routes to this compound involve the construction of the substituted benzene (B151609) ring system followed by the introduction or modification of the functional groups.

Chlorination and Methylation of Benzene Ring Systems

The synthesis of this compound can be envisioned through a multi-step process starting from simpler aromatic compounds. This would involve the sequential introduction of the chloro, methyl, and benzoyl chloride functionalities onto a benzene ring. The order of these introductions is critical to ensure the correct regiochemistry. For instance, Friedel-Crafts acylation of a substituted toluene could be a potential step. However, directing the incoming groups to the desired positions (chloro at position 2 and methyl at position 3 relative to the acyl group) requires careful consideration of the directing effects of the existing substituents. libretexts.org

Side-Chain Chlorination Approaches for Related Compounds

While not a direct synthesis of this compound, the side-chain chlorination of toluene and its derivatives is a fundamental process in the synthesis of various benzoyl chlorides. google.comgoogle.comresearchgate.net This method typically involves the free-radical chlorination of the methyl group to form a trichloromethyl group, which can then be hydrolyzed to a carboxylic acid or converted to a benzoyl chloride. researchgate.netncert.nic.in For example, benzotrichloride (B165768), formed from the side-chain chlorination of toluene, can be reacted with benzoic acid to produce benzoyl chloride. google.com This approach highlights a potential, albeit more complex, pathway where a substituted toluene could be functionalized. The side-chain chlorination is often initiated by UV light or radical initiators like peroxides. google.comthieme-connect.de

Another related approach is the chloromethylation of benzene, which introduces a chloromethyl group onto the aromatic ring. acs.orggoogle.com This group can then be further transformed. For instance, 3-(chloromethyl)benzoyl chloride has been synthesized and used as a precursor in other reactions. nih.gov

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient methods. This focus has led to the exploration of safer reagents and greener industrial processes for the production of benzoyl chlorides.

Utilizing Bis(trichloromethyl) Carbonate as a Phosgene (B1210022) Substitute

Phosgene is a highly effective reagent for converting carboxylic acids to acid chlorides, but its high toxicity and gaseous state present significant handling challenges. taylorfrancis.com Bis(trichloromethyl) carbonate, also known as triphosgene (B27547), has emerged as a safer, solid substitute. taylorfrancis.comwikipedia.orgsanjaychemindia.com Triphosgene is a stable, crystalline solid that can be handled more easily than gaseous phosgene. sanjaychemindia.com It decomposes thermally or catalytically to generate phosgene in situ, or it can react directly. taylorfrancis.com

The reaction of triphosgene with a carboxylic acid, often in the presence of a catalyst, yields the corresponding acyl chloride. Studies on the methanolysis of triphosgene indicate that it can react to form intermediates like methyl 1,1,1-trichloromethyl carbonate and phosgene, which then reacts further. mdma.ch The use of triphosgene is particularly relevant in syntheses where the high reactivity of phosgene is required, but its direct use is undesirable due to safety concerns. researchgate.net

Application of Grignard Reagents in Related Benzoyl Chloride Synthesis

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used in organic synthesis for forming carbon-carbon bonds. byjus.com While not directly used to synthesize the benzoyl chloride itself, they are crucial in reactions involving benzoyl chlorides to produce more complex molecules. For instance, the reaction of a Grignard reagent with a benzoyl chloride can lead to the formation of ketones. However, this reaction can be challenging as the initially formed ketone can react further with the Grignard reagent. chegg.com

A significant development in Grignard reagent synthesis is the use of alternative solvents to the traditionally used ethers, which are highly flammable. Solvents like 2-methyltetrahydrofuran, which can be derived from biomass, are being explored as greener alternatives. researchgate.net Furthermore, methods have been developed to produce Grignard reagents with higher purity and yield by minimizing side reactions like Wurtz coupling. researchgate.netpatsnap.com For example, a patented method for preparing 2-chlorobenzyl chloride Grignard reagent involves the dropwise addition of a methylmagnesium chloride Grignard reagent to 2-chlorobenzyl chloride in the presence of a catalyst, achieving a high yield and allowing for the recycling of byproducts. google.com

Environmental and Efficiency Considerations in Industrial-Scale Synthesis

On an industrial scale, the synthesis of benzoyl chlorides is undergoing a shift towards more sustainable practices. imarcgroup.com Manufacturers are focusing on cleaner production methods to minimize the environmental impact. imarcgroup.com This includes optimizing reaction conditions to shorten reaction times, increase product purity, and reduce energy consumption. patsnap.comgoogle.com

One approach involves the partial hydrolysis of the corresponding benzotrichloride. atamanchemicals.com For instance, benzoyl chloride can be produced from benzotrichloride using either water or benzoic acid in the presence of a catalyst like ferric chloride. atamanchemicals.comgoogle.com Patented processes describe methods that not only achieve high purity (e.g., 99.5%) but also incorporate the recycling of residues, which reduces environmental pollution and production costs. patsnap.com Purification techniques, such as precision filtration through activated carbon, are employed to obtain high-quality final products and enable the recycling of catalysts and byproducts. google.com

The choice of raw materials and process routes is also critical. For example, processes starting from toluene involve its chlorination to benzotrichloride, which is then converted to benzoyl chloride. patsnap.comgoogle.com The use of efficient light sources like LEDs for photochlorination reactions is an example of reducing energy consumption. google.com

Advanced Synthetic Strategies

The field of organic synthesis is continually evolving, with new techniques being developed to create complex molecules with high precision and efficiency.

Deprotocupration-Aroylation Techniques for Analogous Compounds

While not specifically documented for this compound, advanced techniques like deprotocupration-aroylation are employed for the synthesis of analogous aromatic ketones. This methodology involves the deprotonation of an aromatic compound using a strong base, followed by transmetalation with a copper salt to form an organocuprate intermediate. This intermediate is then acylated with an aroyl chloride. This strategy allows for regioselective C-H bond functionalization, providing a powerful tool for constructing complex aryl ketones. The study of aroylation of acetylthiophenes using benzoyl chloride derivatives in the presence of Lewis acids like aluminum chloride provides insight into the reactivity and orientation of electrophilic attack on deactivated aromatic systems. researchgate.net

Cyclodehydration and Cyclization Reactions as Precursors

While the most direct industrial routes to 2-chloro-3-methylbenzoic acid, the immediate precursor to this compound, involve methods like the oxidation of substituted xylenes, cyclization reactions represent a fundamental class of transformations in organic chemistry for creating cyclic structures. patsnap.comgoogle.com In the context of substituted benzoic acids, these reactions are typically used to synthesize more complex polycyclic or heterocyclic molecules where the benzoic acid derivative is itself the precursor.

One prominent example involves the intramolecular cyclization of 2-acylbenzoic acids. Under the right catalytic conditions (acidic or basic), these compounds can undergo a cascade reaction to form various derivatives, such as isobenzofuranones. nih.gov This process demonstrates how a substituted benzoic acid can act as a precursor in a cyclization reaction to build more complex molecular frameworks. nih.gov Although not the standard route for synthesizing 2-chloro-3-methylbenzoic acid itself, these methodologies are vital in the broader field of organic synthesis for creating diverse chemical structures from benzoic acid precursors.

Another relevant transformation is dehydrative annulation, a reaction that forms a new ring through the elimination of a water molecule. For instance, various Schiff bases derived from hydrazino-acetylamino-benzothiazole-6-carboxylic acid can undergo dehydrative annulation with chloroacetyl chloride to yield substituted azetidinones. mdpi.com This highlights a cyclization process where a chloro-acyl chloride derivative is a key reagent. mdpi.com

Table 1: Examples of Cyclization Reactions Involving Benzoic Acid Derivatives

| Precursor Type | Reaction Type | Product Class | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| 2-Acylbenzoic Acids | Cascade Cyclization | Isobenzofuranones | Na₂CO₃ or p-Toluenesulfonic acid | nih.gov |

| 2-Halobenzoic Acids | C-H/C-H Annulation | Benzo[a]imidazo[5,1,2-cd]indolizines | Palladium/Norbornene | acs.org |

Purification Techniques for Academic Synthesis

Following the synthesis of this compound, typically from 2-chloro-3-methylbenzoic acid and a chlorinating agent like thionyl chloride, purification is necessary to remove byproducts and unreacted starting materials. In an academic or laboratory setting, several standard techniques are employed.

The most common impurity after the reaction is excess thionyl chloride. researchgate.net Distillation under reduced pressure is a highly effective method for removing the volatile thionyl chloride (boiling point: 76 °C) and isolating the higher-boiling point aroyl chloride product. researchgate.netprepchem.com

Fractional distillation is employed when the boiling points of the desired product and impurities are sufficiently different, allowing for their effective separation. youtube.com For instance, separating unreacted starting materials or byproducts from the final benzoyl chloride product can be achieved through careful control of the distillation temperature. youtube.com

A typical purification workflow for an aroyl chloride might also include an aqueous work-up. This can involve washing the crude product with a mild basic solution, such as saturated sodium bicarbonate, to neutralize and remove any remaining acidic impurities like HCl or unreacted carboxylic acid. orgsyn.org However, care must be taken as benzoyl chlorides react with water. sciencemadness.org

For solid products or less volatile compounds, column chromatography over silica (B1680970) gel is a standard purification method in academic labs. mdpi.comrsc.org This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product.

Table 2: Common Purification Methods for Aroyl Chlorides in a Lab Setting

| Technique | Purpose | Description | Reference |

|---|---|---|---|

| Distillation under Reduced Pressure | Removal of volatile impurities | Excess thionyl chloride is effectively removed by distillation under vacuum, leaving the less volatile aroyl chloride behind. | researchgate.netprepchem.com |

| Fractional Distillation | Separation of components with different boiling points | Allows for the separation of the product from unreacted starting materials or other byproducts based on boiling point differences. | youtube.com |

| Aqueous Work-up | Neutralization of acidic impurities | Washing with a solution like saturated sodium bicarbonate can remove residual HCl or carboxylic acid. Must be performed carefully to avoid hydrolysis of the product. | orgsyn.org |

Reactivity and Reaction Mechanisms of 2 Chloro 3 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 2-chloro-3-methylbenzoyl chloride. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion.

Oxygen-based nucleophiles, such as alcohols, phenols, and carboxylic acids, readily react with acyl chlorides to form esters and anhydrides, respectively.

This compound can react with alcohols and phenols to produce the corresponding esters. The reaction proceeds via a nucleophilic acyl substitution mechanism where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. chemguide.co.uklibretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the hydrogen chloride (HCl) byproduct that is formed. rsc.org

General Reaction Scheme for Esterification:

(Image depicting the reaction of this compound with a generic alcohol R-OH to form an ester and HCl)

The reaction between an acyl chloride and a carboxylic acid (or its carboxylate salt) yields a carboxylic anhydride (B1165640). In this reaction, the carboxylic acid acts as the oxygen nucleophile. The process is another example of nucleophilic acyl substitution. Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides, which are key intermediates. libretexts.org The reaction of an acid chloride with a carboxylate is a standard method for preparing mixed or symmetrical anhydrides. libretexts.org

For a related compound, 3-acetoxy-2-methylbenzoic anhydride could be synthesized from the corresponding acid chloride. This would involve the reaction of 2-methyl-3-(chlorocarbonyl)phenyl acetate (B1210297) with acetic acid or an acetate salt. The general principle involves the nucleophilic attack of the carboxylate oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.

General Reaction Scheme for Anhydride Synthesis:

(Image depicting the reaction of this compound with a generic carboxylic acid R-COOH to form a mixed anhydride)

Nitrogen nucleophiles, such as primary and secondary amines, react rapidly with this compound to form amides. Similarly, reactions with thiourea (B124793) derivatives can be achieved, leading to more complex structures.

The reaction of this compound with primary or secondary amines yields N-substituted amides. This reaction is typically fast and exothermic. libretexts.org The mechanism is a nucleophilic acyl substitution, where the lone pair on the nitrogen atom of the amine attacks the carbonyl carbon. libretexts.org A stable tetrahedral intermediate is formed, which then expels the chloride ion to produce the amide. As HCl is generated, two equivalents of the amine are often used: one as the nucleophile and the second as a base to neutralize the acid. Alternatively, a non-nucleophilic base like pyridine can be used. rsc.orglibretexts.org

A specific example involving a related compound is the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol. elsevierpure.comresearchgate.netmdpi.com This reaction highlights the efficiency of using an acid chloride for amide bond formation. mdpi.com

Interactive Table: Synthesis of a Representative Amide

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3-Methylbenzoyl chloride | 2-Amino-2-methyl-1-propanol | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 62% | mdpi.com |

This compound can be used to synthesize N-acylthiourea derivatives. The common method involves a two-step, one-pot reaction. First, the acyl chloride reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a solvent like acetone. This forms an in-situ benzoyl isothiocyanate intermediate. This intermediate is then reacted directly with a primary or secondary amine (a nitrogen nucleophile) to yield the N,N'-disubstituted thiourea derivative. doi.orgnih.govnih.gov

Research on related methylbenzoyl chlorides demonstrates this process effectively. For example, 2-methylbenzoyl chloride and 3-methylbenzoyl chloride have been reacted with ammonium thiocyanate and 3,4-dichloroaniline (B118046) to produce N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea and its 3-methyl isomer, respectively. doi.org Similarly, 2-chlorobenzoyl chloride is used to prepare various thiourea derivatives by reacting the intermediate isothiocyanate with different substituted anilines. nih.govnih.gov

Interactive Table: Synthesis of Thiourea Derivatives from Related Benzoyl Chlorides

| Acyl Chloride | Amine | Product | Reference |

| 2-Methylbenzoyl chloride | 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea | doi.org |

| 3-Methylbenzoyl chloride | 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-N′-(3-methylbenzoyl)thiourea | doi.org |

| 2-Chlorobenzoyl chloride | 3-Methoxyaniline | 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea | nih.gov |

| 2-Chlorobenzoyl chloride | 2-Trifluoromethylaniline | 1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea | nih.gov |

Reactions with Sulfur Nucleophiles (e.g., Thiols)

This compound readily reacts with sulfur-based nucleophiles, such as thiols, in a process known as thioacylation. This reaction is a type of nucleophilic acyl substitution where the thiol attacks the electrophilic carbonyl carbon of the acyl chloride. The chloride ion, being a good leaving group, is subsequently eliminated, leading to the formation of a thioester.

A specific application of this reactivity is seen in the synthesis of agricultural chemicals. For instance, this compound is reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole. In this reaction, the thiol group of the thiadiazole acts as the nucleophile, attacking the acyl chloride and resulting in the formation of S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-chloro-3-methylbenzothioate. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, thereby driving the reaction to completion.

The general mechanism for this reaction can be outlined as follows:

Nucleophilic Attack: The sulfur atom of the thiol attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge and the sulfur atom is positively charged.

Leaving Group Elimination: The carbonyl double bond reforms, and the chloride ion is expelled as the leaving group.

Deprotonation: The base removes the proton from the sulfur atom, yielding the final thioester product and the hydrochloride salt of the base.

Electrophilic Aromatic Substitution Reactions

While the acyl chloride group itself is generally deactivating towards electrophilic aromatic substitution on its own ring, this compound is a key reagent in the acylation of other aromatic compounds through the Friedel-Crafts reaction.

In a Friedel-Crafts acylation reaction, this compound serves as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The primary role of the Lewis acid is to generate a highly electrophilic species, the acylium ion.

The mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride group. This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion ([R-C=O]⁺) and a tetrachloroaluminate complex ([AlCl₄]⁻).

Electrophilic Attack: The acylium ion, being a potent electrophile, then attacks the electron-rich aromatic ring of another substrate molecule. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst (or a related species), along with HCl.

This process is utilized in the synthesis of various ketones. For example, this compound has been used to acylate aromatic compounds in the production of insecticides, resulting in the formation of a substituted benzophenone (B1666685) derivative.

The regiochemical outcome of the Friedel-Crafts acylation is dictated by the substituents present on the aromatic substrate being acylated.

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy, amino groups) on the aromatic substrate increase the nucleophilicity of the ring and direct the incoming acyl group primarily to the ortho and para positions.

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, cyano, carbonyl groups) decrease the ring's reactivity and direct the incoming acyl group to the meta position.

The substituents on the this compound ring itself also play a role. The chlorine atom is an electron-withdrawing group (deactivating) but an ortho, para-director, while the methyl group is an electron-donating group (activating) and also an ortho, para-director. However, in the context of Friedel-Crafts acylation where this molecule is the reagent, these substituent effects are more relevant to any further substitution reactions on its own ring, rather than directing the acylation of a separate aromatic substrate. The primary driver of regioselectivity is the electronic nature of the substrate being acylated. Steric hindrance from the bulky acyl group and the Lewis acid complex can also influence the regioselectivity, often favoring substitution at the less sterically hindered position (e.g., para over ortho).

Kinetics and Mechanistic Studies

The reactivity of acyl chlorides is a subject of extensive mechanistic study, with hydrolysis being a key reaction for understanding the factors that influence their stability and reaction rates.

The hydrolysis of benzoyl chlorides, including substituted derivatives like this compound, can proceed through different mechanisms depending on the solvent and the substituents on the aromatic ring. The two primary competing pathways are:

Bimolecular (SN2-like) Mechanism: In this pathway, a water molecule acts as a nucleophile and directly attacks the carbonyl carbon in the rate-determining step. This leads to a tetrahedral addition intermediate, which then breaks down to the carboxylic acid and HCl. This mechanism is generally favored in more nucleophilic solvents and for benzoyl chlorides with electron-withdrawing substituents, which increase the electrophilicity of the carbonyl carbon.

Unimolecular (SN1-like) Mechanism: This pathway involves the rate-determining ionization of the acyl chloride to form an acylium ion intermediate. This intermediate is then rapidly captured by a water molecule to give the final product. This mechanism is favored in highly polar, non-nucleophilic solvents that can stabilize the acylium ion, and for benzoyl chlorides with electron-donating substituents that can stabilize the positive charge of the acylium ion.

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents.

Electronic Effects:

The chloro group at the 2-position is electron-withdrawing via the inductive effect, which makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. This effect would tend to accelerate reactions proceeding through a bimolecular mechanism.

The methyl group at the 3-position is electron-donating through an inductive effect and hyperconjugation. This effect can partially counteract the electron-withdrawing effect of the chlorine atom. More importantly, it can stabilize the transition state leading to an acylium ion, which would be relevant for any unimolecular component of a reaction.

Steric Hindrance:

The presence of the chloro group at the ortho position (position 2) relative to the acyl chloride group introduces significant steric hindrance. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance can slow down the rate of bimolecular reactions. For instance, in the Friedel-Crafts acylation, the steric hindrance from the ortho-chloro substituent can influence the orientation of the acyl chloride as it complexes with the Lewis acid and approaches the aromatic substrate.

Investigations into Reaction Rate Determinants

The reactivity of this compound in acylation reactions is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. While kinetic studies specifically detailing the reaction rates of this compound are not extensively documented in publicly available literature, a thorough understanding of the determinants of its reactivity can be extrapolated from established principles of organic chemistry and studies on analogous benzoyl chlorides.

The primary factors influencing the rate of reactions involving this compound include the nature of the substituents on the benzoyl chloride itself, the nucleophilicity of the substrate, the choice of catalyst, the solvent, and the reaction temperature.

Electronic and Steric Effects of Substituents:

The presence of both a chloro and a methyl group on the aromatic ring of the benzoyl chloride introduces competing electronic effects. The chlorine atom at the 2-position is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the benzene (B151609) ring towards electrophilic attack but increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride more reactive towards nucleophiles. Conversely, the methyl group at the 3-position is an electron-donating group (hyperconjugation and weak inductive effect), which activates the benzene ring. The net effect of these substituents on the reaction rate will depend on the specific reaction type.

In Friedel-Crafts acylation, where the benzoyl chloride acts as the electrophile, the electron-withdrawing chloro group enhances the reactivity of the acyl cation intermediate. However, the substituents also introduce significant steric hindrance around the carbonyl group. The ortho-chloro group, in particular, can sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction rate. This steric effect is a critical determinant in reactions with bulky nucleophiles or substrates. chemguide.co.uk

Catalyst, Solvent, and Temperature Effects:

In reactions such as Friedel-Crafts acylation, a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is typically required. masterorganicchemistry.com The catalyst coordinates to the carbonyl oxygen or the chlorine of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the acylium ion, which is the key electrophilic species. patsnap.com The choice and amount of catalyst can significantly impact the reaction rate.

The reaction temperature is another crucial parameter. As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for Friedel-Crafts acylations, controlling the temperature is also important to minimize side reactions and prevent the rearrangement of products. chemguide.co.uk

The solvent can also play a role in determining the reaction rate by influencing the solubility of the reactants and the stability of the intermediates.

The following table summarizes the expected influence of various parameters on the reaction rate of this compound in a typical acylation reaction.

| Parameter | Effect on Reaction Rate | Rationale |

| Increasing Temperature | Increase | Provides higher kinetic energy to reacting molecules. |

| Catalyst (e.g., AlCl₃) | Increase | Facilitates the formation of the highly reactive acylium ion. masterorganicchemistry.compatsnap.com |

| Electron-donating groups on substrate | Increase | Increases the nucleophilicity of the substrate, facilitating electrophilic attack. |

| Electron-withdrawing groups on substrate | Decrease | Decreases the nucleophilicity of the substrate. |

| Steric hindrance at reaction site | Decrease | Physically impedes the approach of the acylating agent to the substrate. chemguide.co.uk |

Role as an Acylating Agent in Diverse Organic Transformations

The primary chemical role of this compound is to act as an acylating agent. This function involves the introduction of the 2-chloro-3-methylbenzoyl group onto a variety of nucleophilic substrates, leading to the formation of a diverse range of organic compounds, including ketones, esters, and amides. This reactivity makes it a potentially valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Friedel-Crafts Acylation:

One of the most significant applications of acyl chlorides is in Friedel-Crafts acylation reactions. In this context, this compound can react with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2-chloro-3-methylbenzoyl cation acts as the electrophile. chemguide.co.uk The substitution pattern on the aromatic substrate will direct the position of acylation.

Esterification and Amidation:

This compound readily reacts with alcohols and phenols to form the corresponding esters, and with primary or secondary amines to yield amides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct. These transformations are fundamental in organic synthesis for creating ester and amide linkages, which are prevalent in many biologically active molecules.

The following table outlines the role of this compound as an acylating agent in these key transformations.

| Transformation | Substrate | Product Type | General Reaction Scheme |

| Friedel-Crafts Acylation | Aromatic Compound (e.g., Benzene) | Aryl Ketone | C₈H₆Cl₂O + C₆H₆ --(AlCl₃)--> C₁₄H₁₁ClO + HCl |

| Esterification | Alcohol (R-OH) | Ester | C₈H₆Cl₂O + R-OH --(Base)--> C₈H₆ClO-OR + HCl |

| Amidation | Amine (R-NH₂) | Amide | C₈H₆Cl₂O + R-NH₂ --(Base)--> C₈H₆ClO-NHR + HCl |

Applications in Complex Organic Synthesis and Research

Building Block for Advanced Organic Compounds

The structure of 2-Chloro-3-methylbenzoyl chloride makes it an ideal starting point for the construction of more complex organic molecules, particularly those with heterocyclic frameworks and potential biological activity.

The acyl chloride functional group is highly reactive and serves as a key component in forming carbon-heteroatom bonds, which is fundamental to the synthesis of heterocyclic compounds. Analogous compounds, such as 2-chlorobenzoyl chloride, are known to react with aromatic amines and ammonium (B1175870) thiocyanate (B1210189) to form N-aryl-N′-(2-chlorobenzoyl) thioureas, a class of heterocyclic compounds. This reaction proceeds via a phase-transfer catalysis mechanism.

Similarly, this compound can be used to produce substituted benzothiazinones. In a related synthesis, a substituted benzoyl chloride is first converted to a benzoyl isothiocyanate intermediate. The subsequent reaction with a secondary amine, such as piperidine, can lead to a nucleophilic attack at the isothiocyanate carbon, resulting in the formation of the benzothiazinone heterocyclic ring system. The reactivity of the acyl chloride group is central to the creation of these complex cyclic structures.

Benzoyl chloride derivatives are crucial precursors in the development of molecules with specific biological functions. For instance, diacylhydrazine derivatives have been developed for their insecticidal properties. One such compound, N-(2-chloro-3-methoxybenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine, demonstrates the use of a closely related 2-chlorobenzoyl structure to create potent insecticides active against Lepidoptera.

Furthermore, other substituted benzoyl chlorides, like 3-(chloromethyl)benzoyl chloride, are used to synthesize derivatives of salicylic (B10762653) acid. These resulting compounds, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been investigated for their potential analgesic and anti-inflammatory activities, acting through mechanisms like cyclooxygenase (COX) inhibition. This highlights the role of the benzoyl chloride core in constructing new therapeutic candidates.

Functionalization of Macromolecular Systems

The reactivity of this compound extends to the modification of large molecules, including polymers, to alter their surface properties and introduce new functionalities.

This compound can be used for the acylation of polymeric materials such as polystyrene. This process, a Friedel-Crafts acylation reaction, introduces chloroacyl groups onto the polymer backbone. In a typical procedure involving a related compound, 2-chlorobenzoyl chloride, the reaction is carried out on crosslinked polystyrene microspheres in the presence of a Lewis acid catalyst like aluminum chloride or tin(IV) chloride (SnCl4). This modification introduces exchangeable chlorine atoms to the polymer surface, enabling further functionalization. Controlling reaction conditions, such as time and the choice of solvent and catalyst, is crucial to achieve a high degree of acylation while minimizing side reactions like additional crosslinking.

Utilization as a Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a key technique to enhance the detectability and separation of analytes. Acyl chlorides are effective reagents for this purpose, particularly for analyzing amines.

This compound can function as a derivatization reagent for the analysis of amines and ammonia (B1221849) using High-Performance Liquid Chromatography (HPLC). The principle involves the reaction of the acyl chloride with primary and secondary amines to form stable, non-volatile amide derivatives. These derivatives often exhibit enhanced detectability by UV or fluorescence detectors compared to the original analytes.

This pre-column derivatization technique is widely used for various compounds. Reagents like benzoyl chloride and dansyl chloride are employed to analyze neurochemicals, biogenic amines, and ammonia produced in enzymatic assays. The resulting derivatives are stable and can be readily separated on a reversed-phase HPLC column, allowing for sensitive and quantitative analysis. The use of

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering precise information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environments

The proton NMR (¹H NMR) spectrum of 2-chloro-3-methylbenzoyl chloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. Based on the analysis of the closely related compound, 2-chloro-3-methylbenzoic acid, the aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. chemicalbook.comchemicalbook.com The methyl protons would appear as a singlet, shifted downfield due to the influence of the aromatic ring.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.3 - 8.1 | Multiplet |

| Methyl (CH₃) | ~2.5 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are estimations based on related structures.

¹³C NMR for Carbon Frameworks

The carbon-13 NMR (¹³C NMR) spectrum provides a map of the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments. The carbonyl carbon of the acyl chloride group is characteristically found at a significantly downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzenes, and the methyl carbon will be observed at a higher field. Data from 2-chloro-3-methylbenzoic acid suggests the likely positions of the aromatic and methyl carbons. chemicalbook.com

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Benzoyl chloride) | 168 - 172 |

| Aromatic C-Cl | 133 - 136 |

| Aromatic C-CH₃ | 138 - 141 |

| Aromatic CH | 125 - 135 |

| Aromatic C (quaternary) | 130 - 140 |

| CH₃ | 16 - 20 |

Note: These are estimated values and can differ in experimental conditions.

Advanced 2D NMR Techniques for Structural Elucidation.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the benzene ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride. This band typically appears at a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. Other significant absorptions would include C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic ring, and C-Cl stretching vibrations. Analysis of related molecules such as 3-methylbenzoyl chloride and 2-methylbenzoyl chloride provides a reference for these characteristic absorptions. nist.govnist.govchemicalbook.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The molecular weight of this compound is 188.04 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188, with a characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. docbrown.info

The fragmentation of this compound under electron ionization is expected to proceed through characteristic pathways for benzoyl chlorides. A primary fragmentation would be the loss of the chlorine radical from the acyl chloride group to form the 2-chloro-3-methylbenzoyl cation. Further fragmentation could involve the loss of a CO molecule. Predicted mass spectrometry data from PubChem provides expected m/z values for various adducts. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 188.98685 |

| [M+Na]⁺ | 210.96879 |

| [M-H]⁻ | 186.97229 |

| [M]⁺ | 187.97902 |

X-ray Crystallography and Solid-State Analysis

As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such a study would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. Without experimental crystallographic data, computational modeling could be employed to predict the solid-state structure and to complement the spectroscopic findings.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

Hypothetical Crystallographic Data Table:

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would be presented in a format similar to the table below. This data would be essential for confirming the compound's structural identity and understanding its conformational preferences in the solid state.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₆Cl₂O |

| Formula Weight | 189.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are placeholders and would need to be determined experimentally.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, these would likely include hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is key to predicting and controlling the material's physical properties.

Potential Intermolecular Interactions:

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, weak C-H···O and C-H···Cl interactions could play a role in the crystal packing.

Halogen Bonding: The chlorine atom on the benzoyl chloride moiety could participate in halogen bonding with electronegative atoms on adjacent molecules.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, one can identify the specific atoms involved in close contacts and the relative importance of different types of interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen.

Expected UV-Vis Absorption Data:

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~200-280 | e.g., Hexane |

| n → π | ~280-350 | e.g., Hexane |

Note: The λmax values are approximate and would be influenced by the solvent and the specific electronic environment of the chromophores.

The position and intensity of these absorption bands would be sensitive to the substitution pattern on the benzene ring and could be used for comparative studies with related benzoyl chloride derivatives.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govnih.gov For 2-Chloro-3-methylbenzoyl chloride, DFT calculations can be employed to predict its geometry, electronic properties, stability, and reactivity. A typical study would involve geometry optimization using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to accurately model the molecule. nih.gov

The electronic structure can be described by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity descriptors, such as global hardness, softness, electronegativity, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature. These parameters help in predicting how this compound will interact with other chemical species. For instance, the electrophilicity index would likely be high, given the presence of the electron-withdrawing acyl chloride and chloro groups, indicating its susceptibility to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 3.79 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations for a molecule of this type. They are not based on published experimental or computational data for this specific compound.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, are also instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. nih.govnih.gov By calculating the harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups.

For this compound, characteristic vibrational frequencies would be predicted for the C=O stretching of the acyl chloride group, the C-Cl stretching vibrations, and the various aromatic C-H and C-C stretching and bending modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structural elucidation.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) (Illustrative) | Vibrational Mode |

| C=O (Acyl Chloride) | 1780-1810 | Stretching |

| C-Cl (Acyl Chloride) | 850-950 | Stretching |

| C-Cl (Aromatic) | 1050-1150 | Stretching |

| Aromatic C-H | 3050-3150 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-CH₃ | 2870-2960 | Stretching |

Note: The values in this table are illustrative and represent typical data that would be generated from theoretical spectroscopic predictions. They are not based on published experimental or computational data for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the nature of its intermolecular interactions in different environments (e.g., in a solvent or in the solid state).

By simulating the molecule's trajectory, one can explore the potential energy surface and identify low-energy conformations. For this compound, this would involve analyzing the rotational barrier of the acyl chloride group relative to the benzene (B151609) ring. The simulations can also reveal how the molecule interacts with itself and with solvent molecules, providing information on solvation and aggregation behavior.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govnih.govmdpi.commdpi.com In the context of this compound, QSAR/QSPR studies would typically involve a dataset of related benzoyl chloride derivatives.

By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) for each compound in the series and correlating them with an observed activity or property (e.g., reactivity in a specific reaction, or a particular biological effect), a predictive model can be built. mdpi.com Such a model could then be used to predict the reactivity or properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics.

Molecular Docking Studies (in the context of molecular recognition by synthetic receptors or catalysts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in drug discovery to dock ligands into protein active sites, it is also a valuable tool for understanding molecular recognition by synthetic receptors or the interaction of a substrate with a catalyst. nih.gov

For this compound, docking studies could be performed to investigate its binding to a synthetic receptor designed to recognize benzoyl chlorides or to model its interaction with the active site of a catalyst used in a reaction involving this substrate. These studies would reveal the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals interactions) that stabilize the complex and provide a rationale for the observed selectivity or catalytic activity.

Elucidation of Reaction Pathways and Transition States through Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. uni.lu For reactions involving this compound, such as nucleophilic acyl substitution, computational studies can be used to map out the entire reaction pathway.

This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. By mapping the intrinsic reaction coordinate (IRC), one can confirm that the identified transition state connects the reactants and products. These studies provide a detailed, atomistic understanding of the reaction mechanism that is often inaccessible through experimental methods alone.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloro-3-methylbenzoyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved respirator) is required if vapor/mist concentrations exceed exposure limits .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from moisture and incompatible substances (e.g., bases, oxidizing agents) .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Boiling Point Analysis : Compare observed boiling point (e.g., ~149–150°C at 20 mmHg for related chlorinated benzoyl chlorides) with literature values .

- Chromatography : Use GC-MS or HPLC with a polar column (e.g., C18) and UV detection (λ = 254 nm) to identify impurities.

- Spectroscopy : Confirm structure via FT-IR (C=O stretch ~1760 cm⁻¹, C-Cl ~750 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.0 ppm, methyl group at δ 2.5 ppm) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Chlorination of Precursors : React 2-chloro-3-methylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. Typical conditions: 1:3 molar ratio, 80°C, 4–6 hours .

- Catalytic Efficiency : SOCl₂ is preferred for lower byproduct formation compared to PCl₅ .

- Workup : Distill under reduced pressure to isolate the product (yield: ~75–85%) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., nucleophilic acyl substitution).

- Solvent Effects : Simulate solvent polarity (e.g., toluene vs. DCM) to predict reaction kinetics. Polar aprotic solvents enhance electrophilicity of the carbonyl group .

- Byproduct Analysis : Employ cheminformatics tools (e.g., ChemAxon) to predict side reactions, such as hydrolysis to benzoic acid derivatives under humid conditions .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Structure Validation : Use SHELXL for refinement and check for outliers (e.g., R-factor >5%) .

- Twinned Data : Apply the TwinRotMat algorithm in PLATON to deconvolute overlapping diffraction patterns .

- Thermal Parameters : Analyze ADPs (anisotropic displacement parameters) to distinguish static disorder from dynamic motion .

Q. How do thermodynamic properties (e.g., enthalpy of formation) influence the stability of this compound?

- Methodological Answer :

- Thermochemical Data : The liquid-phase standard enthalpy of formation (ΔfH°liquid) for analogous compounds is ~-41.00 ± 0.19 kcal/mol, indicating moderate stability .

- Decomposition Pathways : Use TGA/DSC to assess thermal stability. Decomposition typically occurs above 200°C, releasing HCl and CO .

- Reactivity : The electron-withdrawing Cl group increases electrophilicity, making it prone to nucleophilic attack (e.g., hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。